molecular formula C7H5Cl3 B587414 2,4-Dichlorobenzyl Chloride-d2 CAS No. 1246817-90-2

2,4-Dichlorobenzyl Chloride-d2

Cat. No. B587414
M. Wt: 197.479
InChI Key: IRSVDHPYXFLLDS-APZFVMQVSA-N
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Description

2,4-Dichlorobenzyl Chloride-d2, also known as α,2,4-Trichlorotoluene-d2 or 2,4-Dichloro-1-(chloroMethyl)benzene-d2 , is a chemical compound with the molecular weight of 195.47 . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .


Synthesis Analysis

2,4-Dichlorobenzyl Chloride-d2 can be synthesized through various methods. One approach involves the ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the catalysis of 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .


Chemical Reactions Analysis

In terms of chemical reactions, 2,4-Dichlorobenzyl Chloride-d2 can be used as a starting reagent for the synthesis of a series of novel 1,2,4-triazolium derivatives . It can also be ammoxidized to corresponding benzonitriles .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl Chloride-d2 is a clear colorless to very light yellow oily liquid . It has a refractive index of 1.576 , a boiling point of 248 °C , and a density of 1.407 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Phenylacetic Acid Derivatives Synthesis : 2,4-Dichlorobenzyl chloride is utilized in synthesizing phenylacetic acid derivatives, showcasing a high yield and mild reaction conditions. This method offers a novel approach to prepare phenylacetic acid derivatives from their corresponding benzyl chloride derivatives (Li, Zhang, Liu, & Liu, 2019).

  • Crystal Structure and Interaction with DNA : The study of the crystal structure, thermal stability, and interaction with DNA of 2-Oxopropionic Acid Aroyl Hydrazine Di-2,4-dichlorobenzyltin Complexes highlights the unique structural and interactive properties of these complexes (Yong, 2014).

Environmental and Analytical Applications

  • Detection of Herbicides in Wastewater and Soil : A novel sensor based on screen-printed electrodes, modified with a conductive polyaniline layer, has been developed for detecting 2,4-Dichlorophenoxyacetic acid in wastewater and soil samples. This advancement offers a highly selective, accurate, and cost-effective method for environmental monitoring (El-Beshlawy, Abdel-Haleem, Kamel, & Barhoum, 2022).

  • Advanced Electrochemical Oxidation Processes : The mineralization of 2,4-Dichlorophenoxyacetic acid through advanced electrochemical oxidation processes such as electro-Fenton and photoelectro-Fenton processes has been studied, providing insights into efficient methods for environmental decontamination (Brillas, Calpe, & Casado, 2000).

  • Catalytic Degradation of Herbicides : Studies on the catalytic degradation of 2,4-dichlorophenoxyacetic acid using nano-Fe2O3 activated peroxymonosulfate highlight the effectiveness of this method in degrading herbicides and reducing environmental impact (Jaafarzadeh, Ghanbari, & Ahmadi, 2017).

  • Heterogeneous Fenton-Like Catalytic Degradation : The use of synthetic FeS as a catalyst in the heterogeneous Fenton-like process demonstrates efficient removal of 2,4-D from aqueous solution, contributing to wastewater treatment technologies (Chen et al., 2015).

  • Photocatalytic Oxidation in Water Treatment : Photocatalytic degradation of 2,4-D using new TiO2 fiber catalyst in a continuous flow reactor offers an innovative approach for treating water contaminated with low concentrations of herbicides (Terashima et al., 2006).

Safety And Hazards

2,4-Dichlorobenzyl Chloride-d2 is considered hazardous. It causes severe skin burns and eye damage . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2,4-dichloro-1-[chloro(dideuterio)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVDHPYXFLLDS-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzyl Chloride-d2

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

69.3 g (0.3 mol) of 4-phenylphenacyl chloride are added in portions to a solution of 0.6 mol of 2,4-dichlorobenzyl-magnesium chloride, obtained from 15.9 g (0.65 mol) of magnesium and 117.3 g (0.6 mol) of 2,4-dichlorobenzyl chloride in 300 ml of ether. The reaction mixture is then poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. The oil which remains is extracted with petroleum ether and the petroleum ether solution is evaporated. The crystals are filtered off and dried. 62 g (53% of theory) of 2-(4-biphenylyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of melting point 84° C. are obtained.
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300 mL
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69.3 g
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0.6 mol
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Synthesis routes and methods III

Procedure details

A solution of 47.3 g (0.2 mol) of 4-cyclohexylphenacyl chloride in 200 ml of ether is added dropwise to a solution of 0.4 mol of 2,4-dichlorobenzyl magnesium chloride, obtained from 10.6 g (0.44 mol) of magnesium and 78 g (0.4 mol) of 2,4-dichlorobenzyl chloride in 150 ml of ether. The reaction mixture is poured onto aqueous ammonium chloride solution and the ether phase is separated off, washed with water, dried over sodium sulphate and evaporated. 79.5 g (99% of theory) of 2-(4-cyclohexyl)-3-chloro-1-(2,4-dichlorophenyl)-propan-2-ol of refractive index nD20 =1.5780 are obtained.
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150 mL
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47.3 g
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0.4 mol
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200 mL
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Synthesis routes and methods IV

Procedure details

1 Mol of 2,4-dichloro-methylbenzene and 322 g of acetonitrile are heated to reflux. 0.8 g of azobisisobutyronitrile is added and this addition is repeated every half hour. Chlorine gas is simultaneously introduced in a slight excess. 0.75 Mol of product is obtained after 2 hours.
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322 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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